Cas no 1396801-65-2 (1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide)

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide structure
1396801-65-2 structure
商品名:1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
CAS番号:1396801-65-2
MF:C20H20N4O2S
メガワット:380.463402748108
CID:6206026
PubChem ID:71785288

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
    • F6125-0978
    • VU0532668-1
    • 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
    • 1396801-65-2
    • AKOS024532863
    • インチ: 1S/C20H20N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2,(H,22,23,25)
    • InChIKey: NEYXMCGVIQQJII-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC2=C1CCCC2)NC(C1CN(C(C2=CNC3C=CC=CC2=3)=O)C1)=O

計算された属性

  • せいみつぶんしりょう: 380.13069707g/mol
  • どういたいしつりょう: 380.13069707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 597
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 106Ų

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6125-0978-2μmol
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6125-0978-25mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
25mg
$109.0 2023-09-09
Life Chemicals
F6125-0978-10mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
10mg
$79.0 2023-09-09
Life Chemicals
F6125-0978-20mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
20mg
$99.0 2023-09-09
Life Chemicals
F6125-0978-50mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
50mg
$160.0 2023-09-09
Life Chemicals
F6125-0978-15mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
15mg
$89.0 2023-09-09
Life Chemicals
F6125-0978-10μmol
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-0978-40mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
40mg
$140.0 2023-09-09
Life Chemicals
F6125-0978-30mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
30mg
$119.0 2023-09-09
Life Chemicals
F6125-0978-75mg
1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
1396801-65-2
75mg
$208.0 2023-09-09

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide 関連文献

1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamideに関する追加情報

Introduction to 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS No. 1396801-65-2)

The compound 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, identified by its CAS number 1396801-65-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates key pharmacophoric elements, including an indole moiety and a tetrahydrobenzothiazole ring, which are well-documented for their role in modulating various biological pathways.

Recent research in medicinal chemistry has highlighted the importance of azetidine derivatives in the development of novel therapeutic agents. The azetidine ring, a five-membered saturated nitrogen-containing heterocycle, is known for its ability to enhance binding affinity and selectivity when incorporated into drug molecules. In the case of 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, the presence of the indole carbonyl group and the tetrahydrobenzothiazole moiety further enriches its pharmacological profile. These structural components are associated with a wide range of biological functions, including anti-inflammatory, antimicrobial, and anticancer activities.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The indole scaffold is particularly noteworthy, as it is a common pharmacophore in many clinically approved drugs. Its involvement in various biological processes makes it an attractive target for medicinal chemists seeking to develop new treatments for complex diseases. The tetrahydrobenzothiazole ring complements this by providing additional binding interactions with biological targets. This synergistic combination has been observed to enhance the overall efficacy and selectivity of drug candidates.

The synthesis of 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The indole carbonyl group is typically introduced through condensation reactions with appropriate carbonyl precursors, while the tetrahydrobenzothiazole ring is synthesized via cyclization reactions involving sulfur-containing intermediates. The azetidine ring is then incorporated through nucleophilic substitution or other cycloaddition reactions. Each step must be carefully optimized to ensure high yield and purity.

In terms of biological activity, preliminary studies on 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide have revealed promising results in several in vitro assays. The compound has demonstrated inhibitory effects on key enzymes implicated in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities are particularly relevant given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) for managing chronic inflammatory conditions. Additionally, the compound has shown potential as an antimicrobial agent against certain bacterial strains.

The tetrahydrobenzothiazole moiety has been identified as a critical component for mediating these biological effects. This structural feature is known to interact with specific binding pockets on target proteins, thereby modulating their function. For instance, studies have suggested that tetrahydrobenzothiazoles can inhibit kinase enzymes by competing with ATP binding sites. This mechanism has been explored in the context of developing anticancer agents, where kinase inhibition plays a pivotal role in disrupting tumor cell proliferation.

Another area of interest is the compound's potential application in central nervous system (CNS) disorders. The indole scaffold is frequently associated with neurotransmitter receptor interactions, making it a viable candidate for treating neurological conditions such as depression and epilepsy. Preliminary data indicate that 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can modulate serotonin receptor activity without causing significant side effects at therapeutic doses. This finding underscores its promise as a next-generation therapeutic agent for CNS disorders.

The synthesis and characterization of this compound also highlight advancements in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting the binding affinity and selectivity of 1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide towards various biological targets. By integrating experimental data with computational methods, researchers can refine synthetic strategies and optimize lead structures more efficiently than ever before.

In conclusion, 1-(1H-indole - 3 - carbonyl ) - N - ( 4 , 5 , 6 , 7 - tetra hydro - 1 , 3 - benz othia z ol - 2 - yl ) azeti dine - 3 - carbox amide ( CAS No . 1396801 - 65 - 2 ) represents a significant contribution to pharmaceutical chemistry with its unique structural features and promising biological activities . Further investigation into its pharmacological properties will undoubtedly pave the way for new therapeutic interventions across multiple disease indications . As research continues to uncover new applications for this compound , it will remain at the forefront of drug discovery efforts aimed at improving human health .

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